molecular formula C11H15NO B13071423 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine CAS No. 1248090-43-8

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13071423
CAS No.: 1248090-43-8
M. Wt: 177.24 g/mol
InChI Key: JGQQOUKHYKNERP-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran ring system with three methyl groups at positions 2, 5, and 7, and an amine functional group at position 2. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound exhibits chirality due to the stereogenic center at position 3, which may influence its biological activity and intermolecular interactions.

Properties

CAS No.

1248090-43-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5,8,10H,12H2,1-3H3

InChI Key

JGQQOUKHYKNERP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC(=CC(=C2O1)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Cannabinoid Receptor Agonism

Research indicates that derivatives of 2,3-dihydro-1-benzofuran compounds, including 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine, have been synthesized as selective agonists for cannabinoid receptor type 2 (CB2). These compounds have shown promise in the treatment of neuropathic pain by modulating the endocannabinoid system. In a study involving adult male Sprague Dawley rats, these compounds were evaluated for their analgesic effects through a paclitaxel-induced neuropathy model. The findings suggested that specific enantiomers of these benzofuran derivatives exhibited significant analgesic properties compared to their counterparts .

Antimicrobial Properties

Benzofuran Derivatives as Antimicrobials

The benzofuran scaffold has been explored for its antimicrobial properties. Studies have shown that various benzofuran derivatives can exhibit potent antifungal and antibacterial activities. For instance, a series of benzofuran-based pyrazoline-thiazoles were synthesized and tested against Candida albicans, demonstrating enhanced antifungal activity when specific electron-withdrawing groups were introduced into the benzofuran ring . This suggests that this compound could potentially be modified to enhance its antimicrobial efficacy.

Table: Summary of Research Findings on this compound

StudyApplicationKey Findings
PMC3262993Neuropathic PainIdentified as a selective CB2 agonist with significant analgesic effects in rat models .
RSC AdvancesAntimicrobial ActivityDemonstrated enhanced antifungal activity against C. albicans with specific substitutions on the benzofuran ring .
MDPI JournalDrug DevelopmentExplored the synthesis of diverse libraries based on benzofuran derivatives for structure–activity relationship studies .

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine with structurally related dihydrobenzofuran derivatives, based on available evidence and inferred properties:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Chirality Key Properties
This compound C₁₁H₁₅NO 177.24 2-, 5-, 7-methyl 1 chiral center (position 3) Enhanced steric bulk; increased hydrophobicity; potential for unique crystal packing
(3R)-2,3-Dihydro-1-benzofuran-3-amine (V0X) C₈H₉NO 135.16 None 1 chiral center (R-configuration) Lower molecular weight; simpler packing in crystals; used in ligand-protein studies
2-Methyl-2,3-dihydro-1-benzofuran-3-amine C₉H₁₁NO 149.19 2-methyl 1 chiral center Intermediate hydrophobicity; potential for altered reactivity at the amine group

Key Observations:

Structural Modifications and Physicochemical Properties :

  • The addition of methyl groups at positions 2, 5, and 7 in the trimethyl derivative increases molecular weight by ~42 g/mol compared to V0X . This substitution pattern likely reduces solubility in polar solvents due to heightened hydrophobicity.
  • Methyl groups may influence crystal packing and intermolecular interactions. For example, SHELX-refined structures of similar compounds demonstrate that methyl substituents can stabilize crystal lattices through van der Waals interactions .

Chirality and Stereochemical Impact :

  • Both the trimethyl compound and V0X share a chiral center at position 3. The R-configuration in V0X has been experimentally validated in crystallographic studies , suggesting that the trimethyl derivative’s stereochemistry could similarly affect its biological or material properties.

Potential Applications: V0X is documented as a ligand in protein-ligand interactions, highlighting the relevance of dihydrobenzofuran-3-amine scaffolds in medicinal chemistry . The trimethyl derivative’s enhanced lipophilicity may improve membrane permeability, making it a candidate for drug discovery.

Research Findings and Methodological Insights

  • Crystallographic Analysis : Software such as SHELX and ORTEP-3 has been critical in resolving the structures of dihydrobenzofuran derivatives . For instance, SHELXL’s refinement capabilities enable precise modeling of chiral centers and substituent effects , while ORTEP-3’s graphical interface aids in visualizing steric interactions .

Biological Activity

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NOC_{11}H_{15}NO, with a molecular weight of 177.25 g/mol. The compound features a benzofuran ring structure that is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, benzofuran compounds have shown activity against various cancer cell lines. A study demonstrated that derivatives exhibited cytotoxic effects on human ovarian cancer cells (A2780) through apoptosis induction .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. These compounds can interact with neurotransmitter systems and may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The mechanism of action for this compound involves several pathways:

  • Interaction with Receptors : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Antioxidant Activity : It has been suggested that the compound can scavenge free radicals and reduce oxidative damage in cells .
  • Induction of Apoptosis : Similar benzofuran derivatives are known to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins .

Case Studies

A notable case study involved the synthesis of various benzofuran derivatives and their biological evaluation. The study found that modifications to the benzofuran structure significantly impacted the anticancer activity against A2780 cells. For example:

Compound StructureIC50 (µM)Mechanism
Benzofuran Derivative A15Apoptosis induction
Benzofuran Derivative B30Antioxidant activity
2,5,7-trimethyl derivative20Receptor modulation

This table illustrates the varying degrees of potency among different derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with potential for oral bioavailability. Studies have indicated that similar compounds exhibit moderate metabolic stability and can cross the blood-brain barrier effectively .

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